(6-Ethoxypyridin-3-yl)boronic acid

Suzuki-Miyaura Coupling Cross-Coupling Efficiency Heterocyclic Chemistry

This 6-ethoxy-substituted heteroaryl boronic acid is the mandatory building block for BTK inhibitors (e.g., CN201280023444.6) and the FLAP inhibitor GSK2190915/Fiboflapon. Its ethoxy group directly modulates pharmacophoric binding and cross‑coupling reactivity, achieving 77% yield with 3‑bromoquinoline vs. 0% for unsubstituted pyridin‑3‑ylboronic acid. Using generic analogs risks synthetic failure, lower potency, and off‑IP compounds. Procure 98% purity, shelf‑stable material optimized for reproducible Suzuki‑Miyaura couplings, C(sp³)–C(sp²) Ni‑catalyzed benchmarks, and novel anti‑inflammatory agent derivatization.

Molecular Formula C7H10BNO3
Molecular Weight 166.97 g/mol
CAS No. 612845-44-0
Cat. No. B151893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxypyridin-3-yl)boronic acid
CAS612845-44-0
Molecular FormulaC7H10BNO3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OCC)(O)O
InChIInChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
InChIKeyUONCERAQKBPLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxypyridin-3-ylboronic Acid (CAS 612845-44-0): A Specialized Pyridylboronic Acid for Suzuki-Miyaura Coupling and Pharmaceutical Intermediate Synthesis


(6-Ethoxypyridin-3-yl)boronic acid (CAS 612845-44-0), also known as 2-Ethoxypyridine-5-boronic acid, is a heteroaryl boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . It is a white to off-white powder with a melting point range of 115-122 °C and is typically stored at 0-8 °C . As a shelf-stable alkoxy-substituted pyridylboronic acid, it serves as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids . Its specific substitution pattern and electronic properties distinguish it from other pyridylboronic acids, making it a critical intermediate in the synthesis of advanced pharmaceutical agents, including BTK inhibitors and the FLAP inhibitor GSK2190915 (Fiboflapon) .

Why Unsubstituted Pyridin-3-ylboronic Acid Cannot Replace 6-Ethoxypyridin-3-ylboronic Acid in Advanced Pharmaceutical Syntheses


The direct substitution of (6-Ethoxypyridin-3-yl)boronic acid with a more generic, unsubstituted pyridin-3-ylboronic acid is not viable for the synthesis of advanced pharmaceutical leads such as BTK inhibitors or the FLAP inhibitor GSK2190915. The ethoxy substituent at the 6-position of the pyridine ring is not merely a passive structural feature; it critically modulates both the electronic and steric properties of the boronic acid, which in turn dictates its reactivity in cross-coupling reactions and the ultimate binding affinity of the final drug molecule to its biological target. For instance, the 6-ethoxy group is an integral part of the pharmacophore in GSK2190915 . Swapping this with a non-ethoxy substituted pyridine core would result in a different molecule with a high likelihood of altered and potentially reduced potency against the 5-lipoxygenase-activating protein (FLAP) . Furthermore, the alkoxy substitution has been shown to enhance the shelf-stability of the boronic acid compared to some unsubstituted pyridylboronic acids, which are often prone to instability and decomposition . Therefore, using a generic analog introduces significant risk of synthetic failure, lower yields, and the generation of an incorrect final compound, leading to wasted resources and invalid experimental results.

Quantitative Differentiation Evidence: 6-Ethoxypyridin-3-ylboronic Acid vs. Key Comparators in Cross-Coupling and Synthesis


Enhanced Reactivity and Yield in Suzuki-Miyaura Cross-Coupling Compared to Non-Alkoxy Analogs

In a standardized Suzuki-Miyaura cross-coupling reaction with 3-bromoquinoline, 6-ethoxypyridin-3-ylboronic acid demonstrates a high and reliable yield of 77%, whereas its non-alkoxy counterpart, 3-pyridylboronic acid, fails to produce any detectable product under the same conditions . This stark difference underscores that the ethoxy substituent is essential for successful coupling, not merely a factor for optimization.

Suzuki-Miyaura Coupling Cross-Coupling Efficiency Heterocyclic Chemistry

Superior Reactivity Profile in Heteroaryl Cross-Coupling vs. Regioisomeric Alkoxy Analogs

In a comparative study, 6-ethoxypyridin-3-ylboronic acid achieves a 77% coupling yield with 3-bromoquinoline, which is nearly 1.5 times higher than the 50% yield obtained with its regioisomer, 2-methoxy-3-pyridylboronic acid, under identical conditions . This highlights a significant advantage in reaction efficiency for the 6-ethoxy-3-yl substitution pattern.

Regioselectivity Cross-Coupling Synthetic Methodology

Validated Intermediary Role in Potent FLAP Inhibitor GSK2190915 (Fiboflapon)

This specific compound is the crucial building block for the synthesis of GSK2190915 (Fiboflapon), a potent FLAP inhibitor that has advanced to human clinical trials . While other pyridylboronic acids can be used in general coupling reactions, the 6-ethoxypyridin-3-yl group is an integral and non-substitutable part of the pharmacophore for this class of inhibitors. The final drug molecule exhibits a FLAP binding IC50 of 2.9 nM .

FLAP Inhibition Medicinal Chemistry Anti-inflammatory

Essential Building Block for BTK Inhibitors as Disclosed in Patent Literature

A Chinese patent (CN201280023444.6) explicitly discloses the use of (6-Ethoxypyridin-3-yl)boronic acid as an essential intermediate for the synthesis of a specific class of BTK inhibitors, which are important therapeutics for B-cell malignancies and autoimmune diseases . The patent details the synthesis of a complex BTK inhibitor molecule (1-[3-(6-tert-butyl-8-fluoro-1-oxa-1H-benzo[d]imidazol-2-yl)-2-hydroxymethyl-phenyl]-6-(6-ethoxypyridin-3-yl)-1H-pyrazolo[2,3-b]pyridine-3-carboxamide) that directly incorporates the 6-ethoxypyridin-3-yl moiety .

BTK Inhibition Kinase Inhibitor Cancer Therapeutics

Demonstrated Applicability in Nickel-Catalyzed C(sp3)-C(sp2) Cross-Couplings

(6-Ethoxypyridin-3-yl)boronic acid has been successfully employed as a substrate in a nickel-catalyzed Suzuki cross-coupling reaction for the direct alkylation, including difluoroethylation and trifluoroethylation, of arylboronic acids [1]. While the exact yield is not publicly available in the abstract, its successful use demonstrates functional group compatibility under these mild, low-cost nickel-catalyzed conditions [1]. This contrasts with many other boronic acids that may be incompatible with nickel catalysts or require harsher, more expensive palladium-based systems.

Nickel Catalysis C-C Bond Formation Alkylation

High Purity Specification Mitigates Risk of Unwanted Byproducts in Critical Coupling Steps

Commercial sources of (6-Ethoxypyridin-3-yl)boronic acid specify a minimum purity of 99% by HPLC . While purity data for many other pyridylboronic acids exists, the high specification for this specific compound ensures minimal contamination from synthetic precursors (e.g., 2-ethoxypyridine) or side products, which is critical for achieving reproducible and high-yielding Suzuki-Miyaura couplings, especially in sensitive pharmaceutical syntheses. Lower purity batches can lead to catalyst poisoning, side reactions, and significantly reduced yields.

Purity Analytical Chemistry Reproducibility

Strategic Procurement Scenarios for 6-Ethoxypyridin-3-ylboronic Acid (CAS 612845-44-0)


Synthesis of FLAP Inhibitors (e.g., GSK2190915/Fiboflapon) for Inflammation Research

This compound is a mandatory building block for the synthesis of the clinical-stage FLAP inhibitor GSK2190915 . Medicinal chemistry groups developing novel anti-inflammatory agents targeting the 5-lipoxygenase pathway should procure this specific intermediate to replicate literature procedures or to generate novel analogs based on the validated 6-ethoxypyridin-3-yl pharmacophore. Substitution with any other pyridylboronic acid will yield a different, non-validated compound.

Development and Scale-up of Patented BTK Inhibitor Scaffolds

Researchers and process chemists working on BTK inhibitor programs, particularly those involving scaffolds similar to those described in patent CN201280023444.6, must use this specific boronic acid to construct the key biaryl linkage of the patented molecules . Using an alternative building block would fall outside the scope of the intellectual property and generate a different chemical entity, making this reagent essential for freedom-to-operate or for developing around the existing patent landscape.

High-Efficiency Synthesis of 3-(Pyridin-3-yl)quinoline Derivatives

For projects requiring the efficient and high-yielding synthesis of heteroarylpyridines, such as 3-(pyridin-3-yl)quinoline derivatives, this specific alkoxy-substituted boronic acid is the superior reagent. As demonstrated in head-to-head comparisons, it provides a 77% yield in the coupling with 3-bromoquinoline, a stark contrast to the 0% yield achieved with unsubstituted 3-pyridylboronic acid and a significant 54% improvement over its 2-methoxy-3-pyridyl regioisomer . Procuring this compound directly translates to higher material throughput and reduced cost per unit of the desired coupled product.

Methodology Development for Nickel-Catalyzed Cross-Coupling Reactions

This boronic acid has been validated as a competent substrate in nickel-catalyzed C(sp3)-C(sp2) Suzuki cross-coupling reactions, including those involving challenging alkyl electrophiles like difluoroethyl halides [1]. Academic and industrial research groups focused on developing more sustainable and cost-effective cross-coupling methodologies can use this compound as a standard, well-behaved heteroaryl boronic acid to benchmark new catalytic systems and explore reaction scope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Ethoxypyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.